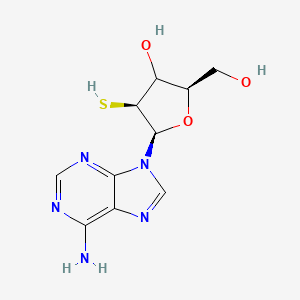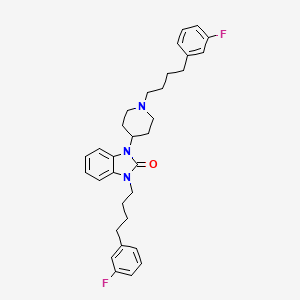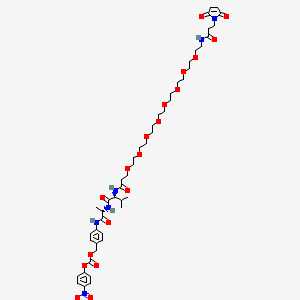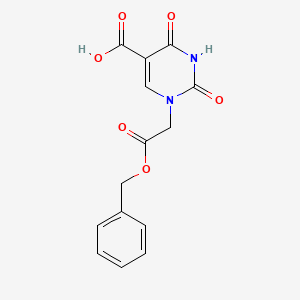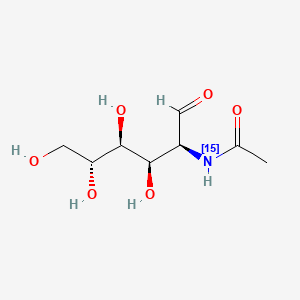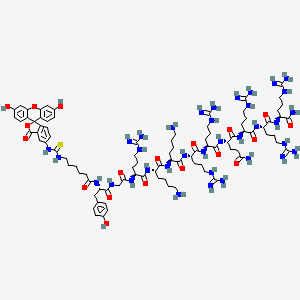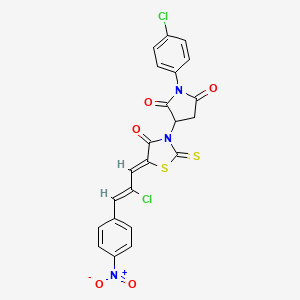
Anticancer agent 44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 44 is a promising compound in the field of oncology, known for its potential to inhibit the growth of various cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness in preclinical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 44 involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to further functionalization to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s consistency and purity.
化学反应分析
Types of Reactions
Anticancer agent 44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
科学研究应用
Anticancer agent 44 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 44 involves the inhibition of specific molecular targets and pathways critical for cancer cell survival and proliferation. It primarily targets enzymes and proteins involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, the compound disrupts their normal function, leading to cell death and inhibition of tumor growth.
相似化合物的比较
Similar Compounds
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in the treatment of various cancers.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in chemotherapy.
Cisplatin: A platinum-based drug that forms DNA crosslinks, used in cancer treatment.
Uniqueness of Anticancer agent 44
This compound stands out due to its unique mechanism of action and higher specificity for cancer cells compared to similar compounds. It has shown promising results in preclinical studies, with fewer side effects and better efficacy in targeting specific cancer types.
属性
分子式 |
C22H13Cl2N3O5S2 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC 名称 |
3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H13Cl2N3O5S2/c23-13-3-7-15(8-4-13)25-19(28)11-17(20(25)29)26-21(30)18(34-22(26)33)10-14(24)9-12-1-5-16(6-2-12)27(31)32/h1-10,17H,11H2/b14-9-,18-10- |
InChI 键 |
PBSVKERUYIKDFM-CAAMVKPLSA-N |
手性 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




